2-Amino-4-(3-nitrophenyl)-5-oxo-1-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-Amino-4-(3-nitrophenyl)-5-oxo-1-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of hexahydroquinolines. This compound is characterized by its unique structure, which includes a nitrophenyl group, a p-tolyl group, and a carbonitrile group. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(3-nitrophenyl)-5-oxo-1-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves a multi-component reaction. One common method is the one-pot synthesis, which involves the reaction of substituted aromatic aldehydes, malononitrile, and a suitable amine in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the choice of catalysts and solvents can be optimized to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(3-nitrophenyl)-5-oxo-1-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-Amino-4-(3-nitrophenyl)-5-oxo-1-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-Amino-4-(3-nitrophenyl)-5-oxo-1-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-diaryl-4H-1,3-oxazine: Similar in structure but contains an oxazine ring.
2-Amino-4,6-diaryl-4H-1,3-thiazine: Contains a thiazine ring instead of a quinoline ring.
Uniqueness
2-Amino-4-(3-nitrophenyl)-5-oxo-1-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in medicinal chemistry and industrial synthesis .
Properties
CAS No. |
354796-74-0 |
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Molecular Formula |
C23H20N4O3 |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
2-amino-1-(4-methylphenyl)-4-(3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C23H20N4O3/c1-14-8-10-16(11-9-14)26-19-6-3-7-20(28)22(19)21(18(13-24)23(26)25)15-4-2-5-17(12-15)27(29)30/h2,4-5,8-12,21H,3,6-7,25H2,1H3 |
InChI Key |
LHGLFISNMLHGQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(C(=C2N)C#N)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)CCC3 |
Origin of Product |
United States |
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